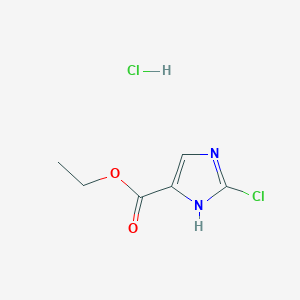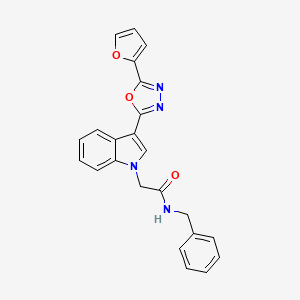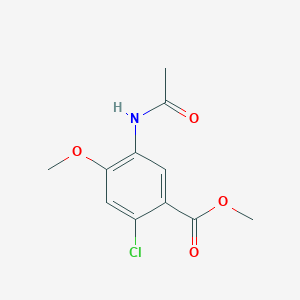
mPEG17-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy polyethylene glycol with a molecular weight of 17 (mPEG17-OH) is a hydrophilic polymer that is widely used in various scientific and industrial applications. It is a white solid that is soluble in water and many organic solvents. The compound has the chemical formula C35H72O18 and a molecular weight of 780.94 .
Métodos De Preparación
The synthesis of mPEG17-OH typically involves multiple steps of organic synthesis. Initially, a series of ethylene glycol monomers are synthesized and then linked together to form the this compound molecular structure . The industrial production of this compound involves the polymerization of ethylene oxide in the presence of a catalyst, followed by the termination of the polymer chain with a methoxy group .
Análisis De Reacciones Químicas
mPEG17-OH undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
mPEG17-OH has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of mPEG17-OH involves its ability to form hydrogen bonds with water molecules, making it highly hydrophilic. This property allows it to modify the surface properties of materials, enhance the solubility of drugs, and improve the biocompatibility of medical devices . The molecular targets and pathways involved include interactions with cell membranes and proteins, which can influence cellular uptake and distribution of drugs .
Comparación Con Compuestos Similares
mPEG17-OH is unique compared to other similar compounds due to its specific molecular weight and functional group. Similar compounds include:
Polyethylene glycol (PEG): A polymer with varying molecular weights and applications in drug delivery and tissue engineering.
Methoxy polyethylene glycol acrylate: A derivative used in the production of hydrogels and other polymeric materials.
This compound stands out due to its specific molecular weight and the presence of a methoxy group, which imparts unique properties such as enhanced solubility and biocompatibility .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O18/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-53-35-34-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-36/h36H,2-35H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAPBOYXHLNTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025061 |
Source


|
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-Heptadecaoxadopentacontan-52-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059605-04-7 |
Source


|
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-Heptadecaoxadopentacontan-52-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2583012.png)



![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2583017.png)
![2-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2583018.png)



![N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2583027.png)

![N-[amino({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methylidene]guanidine hydrochloride](/img/structure/B2583030.png)
![1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2583033.png)

